molecular formula C15H19N3O2 B4875449 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide

Cat. No.: B4875449
M. Wt: 273.33 g/mol
InChI Key: OEPUTRJCEQLHFT-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide is a synthetic organic compound that features an imidazole ring linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide typically involves the following steps:

    Formation of the Imidazole Intermediate: The imidazole ring is synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Alkylation: The imidazole intermediate is then alkylated with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.

    Amidation: The final step involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The imidazole ring can be reduced to an imidazoline under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone for halogenation, or ammonia in ethanol for amination.

Major Products

    Oxidation: 4-hydroxy-3-methylbenzamide derivative.

    Reduction: N-[3-(1H-imidazolin-1-yl)propyl]-4-methoxy-3-methylbenzamide.

    Substitution: N-[3-(1H-imidazol-1-yl)propyl]-4-chloro-3-methylbenzamide (for halogenation).

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-4-hydroxy-3-methylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[3-(1H-imidazol-1-yl)propyl]-4-chloro-3-methylbenzamide: Contains a chloro group instead of a methoxy group.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide is unique due to the presence of both an imidazole ring and a methoxy-substituted benzamide moiety. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and potential biological activity.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12-10-13(4-5-14(12)20-2)15(19)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPUTRJCEQLHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCCN2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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